2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-(2-Methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiadiazole ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
In terms of biological activity, some derivatives of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been found to inhibit xanthine oxidase , an enzyme involved in the metabolism of purines in the body. Inhibition of this enzyme can help manage conditions like gout, where there is an excess of uric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method has been developed, which involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-Methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic applications.
Comparison with Similar Compounds
- 2-Methyl-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 2-Substituted-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones
Comparison: Compared to similar compounds, 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the class of thiadiazolo pyrimidines.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-7-11(17)16-13(14-8)19-12(15-16)9-5-3-4-6-10(9)18-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBZVFVLRMDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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